molecular formula C7H6BF3O4 B15299178 [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid

[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B15299178
M. Wt: 221.93 g/mol
InChI Key: WMRPVAQSFCFIEY-UHFFFAOYSA-N
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Description

[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents. The hydroxyl group enhances hydrogen-bonding capabilities, while the trifluoromethoxy group provides electron-withdrawing properties and metabolic stability. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to form carbon-carbon bonds .

Properties

Molecular Formula

C7H6BF3O4

Molecular Weight

221.93 g/mol

IUPAC Name

[2-hydroxy-6-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C7H6BF3O4/c9-7(10,11)15-5-3-1-2-4(12)6(5)8(13)14/h1-3,12-14H

InChI Key

WMRPVAQSFCFIEY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OC(F)(F)F)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid typically involves the reaction of a trifluoromethoxy-substituted phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones.

    Reduction: Formation of boronate esters.

    Substitution: Nucleophilic substitution reactions at the boronic acid moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include substituted phenols, boronate esters, and various aryl derivatives .

Scientific Research Applications

[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with hydroxyl or amino groups in biological molecules, thereby modulating their activity. The compound’s trifluoromethoxy group enhances its lipophilicity and stability, contributing to its overall effectiveness .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 2,6-disubstitution pattern on the phenyl ring is critical for modulating reactivity and biological activity. Key analogs include:

Compound Name Substituents (Position) Key Properties Reference
[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid -OH (2), -OCF₃ (6) Enhanced hydrogen bonding (-OH) and electron-withdrawing stability (-OCF₃); potential for kinase inhibition and sensor applications.
(2-Fluoro-6-hydroxyphenyl)boronic acid -OH (2), -F (6) Similar hydrogen bonding but reduced electron-withdrawing effect compared to -OCF₃; lower metabolic stability. Melting point: ~265–267°C .
(4-(Trifluoromethoxy)phenyl)boronic acid -OCF₃ (4) Single -OCF₃ substituent; less steric hindrance than 2,6-disubstituted analogs. Used in Suzuki couplings for drug intermediates .
[2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid -OCH₃ (2), -CF₃ (6) (pyridine ring) Pyridine ring enhances aromatic π-stacking; -CF₃ increases lipophilicity. Molecular weight: 220.94 g/mol .

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs. Fluoro (-F) : The -OCF₃ group in the target compound offers greater electron-withdrawing effects and hydrolytic stability compared to -F, making it more suitable for applications requiring prolonged metabolic resistance .
  • Hydroxyl (-OH) vs. Methoxy (-OCH₃) : The -OH group facilitates hydrogen bonding in biological targets (e.g., enzyme active sites), whereas -OCH₃ increases steric bulk and reduces polarity .

Reactivity Trends :

  • Steric Effects : 2,6-Disubstituted boronic acids (e.g., target compound) exhibit slower coupling kinetics due to steric hindrance, requiring optimized catalysts (e.g., Pd(OAc)₂/PPh₃) .
  • Electronic Effects : Electron-withdrawing groups (-OCF₃, -CF₃) enhance oxidative stability but may reduce nucleophilicity in cross-couplings .

Analytical Characterization

  • ¹¹B NMR : Boronic acids typically exhibit signals near 29 ppm for -B(OH)₂ groups. Substituents like -OCF₃ may cause slight shifts due to electron withdrawal .
  • Melting Points: 2,6-Disubstituted analogs (e.g., 200–202°C for Compound 46) have higher melting points than monosubstituted derivatives, reflecting increased crystallinity .

Biological Activity

[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Boronic acids, including this compound, have garnered attention for their ability to interact with various biological targets, making them valuable in drug development.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The trifluoromethoxy substituent enhances the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of phenylboronic acids, including derivatives like this compound. Research indicates that these compounds exhibit moderate activity against various pathogens:

  • Candida albicans : Moderate inhibition observed.
  • Aspergillus niger : Higher activity compared to Candida.
  • Bacterial Strains : Effective against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than established antifungal agents like Tavaborole.

Table 1: Antimicrobial Activity Summary

PathogenActivity LevelMIC (µg/mL)
Candida albicansModerate100
Aspergillus nigerHigh50
E. coliModerate25
B. cereusModerate20

Anticancer Potential

Boronic acids are being explored as potential inhibitors in cancer therapy due to their ability to interact with proteasomes and other critical cellular pathways. Studies indicate that derivatives of boronic acids can inhibit tumor growth and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The boronic acid moiety can act as a bioisostere for carboxylic acids and phosphates, allowing it to interfere with enzyme functions critical for cancer cell survival.
  • Case Studies : In vitro studies revealed that certain derivatives showed enhanced cytotoxicity against prostate cancer cell lines (e.g., LAPC-4), suggesting that modifications to the boronic acid structure can significantly impact efficacy.

Table 2: Anticancer Activity Overview

Cell LineCompound TestedEfficacy
LAPC-4[2-Hydroxy-6-(trifluoromethoxy)]Enhanced cytotoxicity
PC-3Various boronic acid derivativesVariable efficacy
Hep G2Boronic acid analogsLow activity

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the trifluoromethoxy group appears to enhance both antimicrobial and anticancer activities compared to other phenylboronic acids lacking this substitution.

  • Substituent Effects : The trifluoromethoxy group increases lipophilicity and may enhance binding affinity to biological targets.
  • Positioning of Functional Groups : The ortho positioning of the hydroxyl group potentially facilitates hydrogen bonding interactions with target proteins.

Q & A

Q. How do fluorine substituents impact material science applications of this boronic acid?

  • Methodology : Fluorine enhances thermal stability and electronic properties. Single-crystal X-ray studies of analogs show planar aromatic systems with strong B-O bonds. Applications include OLEDs or sensors, where electron-deficient aromatic systems improve charge transport .

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